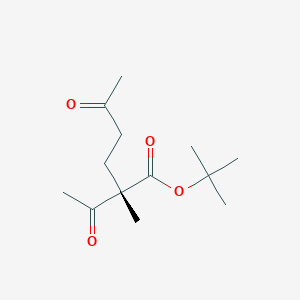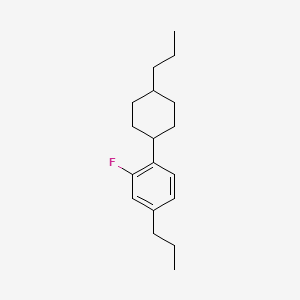
2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene is a fluorinated aromatic compound that has gained attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a fluorine atom and two propyl groups attached to a benzene ring, along with a propylcyclohexyl group. Its structure imparts specific physical and chemical properties that make it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene typically involves multiple steps, including the introduction of the fluorine atom and the propyl groups. One common method involves the Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent like fluorine gas or a fluorine-containing compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficient and cost-effective production of high-purity this compound.
化学反应分析
Types of Reactions
2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, or sulfonated derivatives
科学研究应用
2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors. It serves as a model compound in studies of fluorinated organic molecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability due to the presence of fluorine.
Industry: Utilized in the production of advanced materials, including liquid crystals for display technologies and specialty polymers with enhanced properties.
作用机制
The mechanism of action of 2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity. The propyl and propylcyclohexyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution within biological systems. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-Fluoro-4-(4-propylcyclohexyl)benzonitrile
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 2-Fluoro-4-(4-propylcyclohexyl)-1-[4-(4-propylcyclohexyl)phenyl]benzene
Uniqueness
2-Fluoro-4-propyl-1-(4-propylcyclohexyl)benzene stands out due to its specific combination of fluorine and propyl groups, which impart unique chemical and physical properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications. Its structural features also allow for the exploration of fluorine’s effects on molecular interactions and biological activity .
属性
CAS 编号 |
866947-39-9 |
|---|---|
分子式 |
C18H27F |
分子量 |
262.4 g/mol |
IUPAC 名称 |
2-fluoro-4-propyl-1-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C18H27F/c1-3-5-14-7-10-16(11-8-14)17-12-9-15(6-4-2)13-18(17)19/h9,12-14,16H,3-8,10-11H2,1-2H3 |
InChI 键 |
YGFLBRIROHXRGL-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC(CC1)C2=C(C=C(C=C2)CCC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


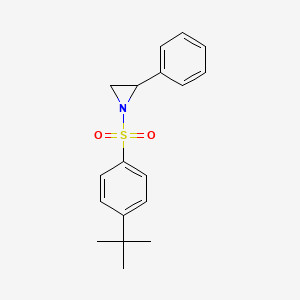
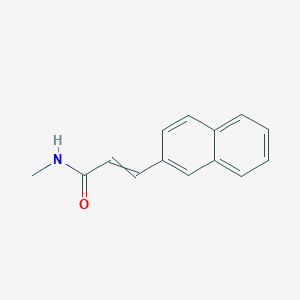
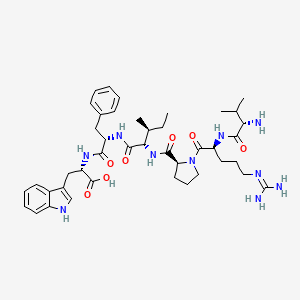
![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)
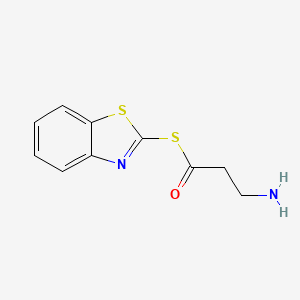
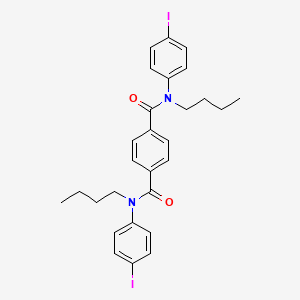
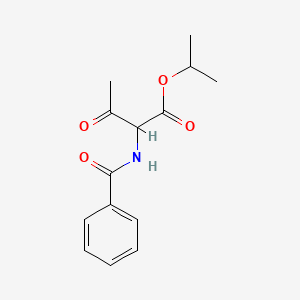
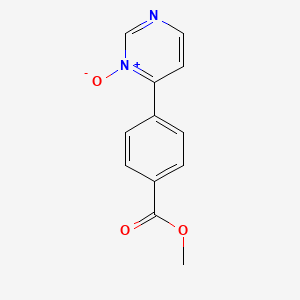
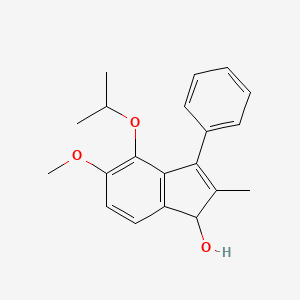
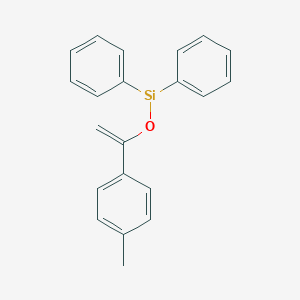
![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
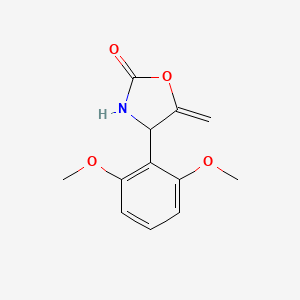
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)
